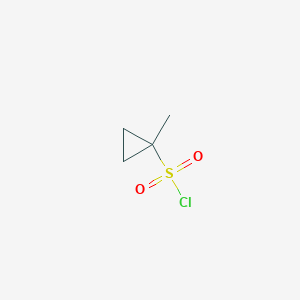

1-Methylcyclopropane-1-sulfonyl chloride

Description

The exact mass of the compound 1-Methylcyclopropane-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylcyclopropane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylcyclopropane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylcyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDWPLJEKVUGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717299 | |

| Record name | 1-Methylcyclopropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923032-55-7 | |

| Record name | 1-Methylcyclopropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-Methylcyclopropane-1-sulfonyl Chloride

[1]

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (CAS: 923032-55-7 ) is a specialized organosulfur reagent critical to modern medicinal chemistry.[1][2] It serves as the primary building block for introducing the 1-methylcyclopropanesulfonamide moiety, a pharmacophore renowned for its ability to enhance metabolic stability and enforce conformational restriction in bioactive molecules.[1] Its most prominent application is in the synthesis of Glecaprevir (Mavyret), a pan-genotypic NS3/4A protease inhibitor used to cure Hepatitis C.[1]

This guide outlines the compound's chemical identity, validated synthetic protocols, mechanistic utility in drug design, and handling requirements.[1]

Part 1: Chemical Identity & Properties[1][3]

| Property | Specification |

| Chemical Name | 1-Methylcyclopropane-1-sulfonyl chloride |

| CAS Number | 923032-55-7 |

| Molecular Formula | |

| Molecular Weight | 154.61 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~65°C at 15 mmHg (predicted) |

| Density | ~1.35 g/cm³ |

| SMILES | CC1(CC1)S(=O)(=O)Cl |

| Key Reactivity | Electrophilic sulfonyl center; highly reactive toward nucleophiles (amines, alcohols).[1] |

Part 2: Synthetic Methodology

High-purity synthesis of 1-methylcyclopropane-1-sulfonyl chloride is challenging due to the steric hindrance at the quaternary carbon and the strain of the cyclopropane ring.[1] Two primary routes exist: the classical Grignard-SO₂ method and the modern Oxidative Chlorination method.

Recommended Protocol: Oxidative Chlorination (Scalable & Green)

This route is preferred for process chemistry as it avoids the use of gaseous chlorine and unstable sulfinic acid intermediates.[1]

Reaction Scheme

-

Alkylation: 1-Bromo-1-methylcyclopropane + Thiourea

S-(1-Methylcyclopropyl)isothiouronium bromide.[1] -

Oxidative Chlorination: Isothiouronium salt + NaOCl (Bleach) / HCl

1-Methylcyclopropane-1-sulfonyl chloride.[1]

Step-by-Step Protocol

Step 1: Formation of the Isothiouronium Salt

-

Reagents: Suspend thiourea (1.1 equiv) in ethanol. Add 1-bromo-1-methylcyclopropane (1.0 equiv).[1]

-

Conditions: Reflux for 12–16 hours. The sterically hindered bromide requires prolonged heating for substitution.

-

Isolation: Cool to room temperature. Concentrate in vacuo. The product crystallizes as the hydrobromide salt. Wash with cold diethyl ether to remove unreacted bromide.

Step 2: Oxidative Chlorination

-

Setup: Suspend the isothiouronium salt in a biphasic mixture of DCM (dichloromethane) and water (1:1 ratio) at 0°C.

-

Chlorination: Add concentrated HCl (2 equiv) to the aqueous phase.[1] Slowly add Sodium Hypochlorite (10–13% bleach) dropwise while maintaining the internal temperature <10°C.[1]

-

Mechanistic Note: The hypochlorite oxidizes the sulfur from S(II) to S(VI) while the chloride ions act as the nucleophile to form the sulfonyl chloride bond.[1]

-

-

Quench & Extraction: Stir for 30 mins post-addition. Separate the organic DCM layer. Extract the aqueous layer once with DCM.

-

Purification: Wash combined organics with cold saturated

(to remove acid) and brine. Dry over anhydrous -

Final Isolation: Remove solvent under reduced pressure at <30°C. Do not overheat , as cyclopropyl sulfonyl chlorides can undergo thermal desulfonylation.[1]

[1][6]

Part 3: Applications in Drug Design

The 1-methylcyclopropyl moiety is a "privileged structure" in medicinal chemistry, serving as a superior bioisostere to isopropyl or tert-butyl groups.[1]

The "Gem-Dimethyl" & Conformational Lock Effect

Replacing an isopropyl group with a 1-methylcyclopropyl group introduces conformational restriction.[1] The cyclopropane ring locks the vectors of the substituents (the methyl and the sulfonyl group), reducing the entropic penalty of binding to a protein target.[1]

-

Thorpe-Ingold Effect: The bond angle compression of the cyclopropane ring forces the geminal substituents (methyl and sulfonyl) closer together, often favoring the bioactive conformation.[1]

Metabolic Stability

The cyclopropane ring is metabolically robust compared to acyclic alkyl chains. It resists P450-mediated hydroxylation better than an isopropyl methine proton, extending the half-life of the drug.[1]

Case Study: Glecaprevir (HCV Protease Inhibitor)

Glecaprevir utilizes this exact moiety at the P1' position of the macrocycle.[1]

-

Function: The sulfonamide anion (formed at physiological pH) coordinates with the active site of the HCV NS3/4A protease.[1]

-

Structure-Activity Relationship (SAR): The 1-methylcyclopropyl group fills a specific hydrophobic pocket (S1' subsite) more efficiently than a simple cyclopropyl or isopropyl group, drastically improving potency against resistant viral genotypes.[1]

[1][6]

Part 4: Handling & Safety

As a sulfonyl chloride, this compound requires strict safety protocols.[1]

-

Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts violently with water to release HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . Moisture sensitivity leads to hydrolysis into the sulfonic acid, which is non-reactive for sulfonylation.[1]

-

QC Check: Before use, check proton NMR for the disappearance of the sulfonyl chloride peak (typically shifted downfield) vs. the sulfonic acid.[1] Hydrolysis is often indicated by a broadening of the cyclopropyl methylene signals.

References

-

Synthonix . (n.d.).[1] 1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7).[1] Retrieved from [1]

-

Yang, Z., et al. (2013).[1] "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation." Synthesis, 45, 1675-1682.[1] (Methodological basis for oxidative chlorination).

-

Mochel, T., et al. (2019).[1] "Glecaprevir/Pibrentasvir: A Review in Chronic Hepatitis C." Drugs, 79, 447–459.[1] (Details on Glecaprevir structure and pharmacology).

-

PubChem . (2025).[1] Glecaprevir (CID 66828839).[1][3] National Library of Medicine. Retrieved from [1]

-

BenchChem . (n.d.).[1] Technical Guide to 1-Methylcyclopropane-1-sulfonamide. Retrieved from [1]

Technical Guide: 1-Methylcyclopropane-1-sulfonyl Chloride in Drug Design

Content Type: Technical Whitepaper & Operational Guide Subject Matter: Physicochemical Profiling, Synthesis, and Application of 1-Methylcyclopropane-1-sulfonyl Chloride (CAS: 923032-55-7)

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the shift from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy to improve solubility and metabolic stability—a concept often termed "escaping flatland" (increasing fraction of sp3 carbons,

1-Methylcyclopropane-1-sulfonyl chloride represents a high-value building block in this domain. Unlike standard alkyl sulfonyl chlorides, the geminal disubstitution (methyl + sulfonyl) on the cyclopropane ring introduces significant steric constraint and conformational rigidity. When coupled to amines, the resulting sulfonamides exhibit reduced rotatable bonds and enhanced metabolic resistance compared to their isopropyl or cyclobutyl analogs.

This guide provides a comprehensive technical breakdown of this molecule, moving from core specifications to bench-level synthesis and handling protocols.

Physicochemical Specifications

The following data constitutes the primary identification profile for 1-Methylcyclopropane-1-sulfonyl chloride. Researchers should verify these parameters against Certificates of Analysis (CoA) upon receipt of material.

| Parameter | Specification | Notes |

| Chemical Name | 1-Methylcyclopropane-1-sulfonyl chloride | |

| CAS Number | 923032-55-7 | Primary commercial identifier.[1][2][3][4] |

| Molecular Formula | C₄H₇ClO₂S | |

| Molecular Weight | 154.62 g/mol | Essential for stoichiometry calculations. |

| Physical State | Waxy Solid / Low-melting Solid | Often appears as a semi-solid oil due to impurities or ambient temp. |

| Solubility | DCM, THF, EtOAc, Toluene | Reacts violently with water/alcohols. |

| Storage | -20°C, Inert Atmosphere (Argon/N₂) | Hydrolysis Risk: High. Hygroscopic. |

| Hammett Constant | The cyclopropyl ring acts as a weak electron donor to the sulfur. |

Synthetic Architecture & Methodology

The Challenge of Synthesis

Direct chlorosulfonation of methylcyclopropane is hazardous and yields regioisomeric mixtures. The industry-standard "best practice" route involves the oxidative chlorination of the corresponding thiol or disulfide precursor. This method offers milder conditions and higher regiocontrol.

Recommended Synthetic Route (Oxidative Chlorination)

The transformation of 1-methylcyclopropane-1-thiol to the sulfonyl chloride is driven by in situ generation of electrophilic chlorine species.

Reagents: N-Chlorosuccinimide (NCS), 2N HCl, Acetonitrile/Water. Mechanism: The thiol is oxidized to the sulfenyl chloride (RSCl) and subsequently to the sulfonyl chloride (RSO₂Cl) via a sulfinic acid intermediate.

Figure 1: Oxidative chlorination pathway. The quaternary carbon prevents alpha-proton elimination, stabilizing the intermediate.

Bench Protocol: Oxidative Chlorination

Note: This protocol assumes a 10 mmol scale. Adjust volumes linearly.

-

Preparation: Charge a round-bottom flask with N-Chlorosuccinimide (NCS) (4.0 equiv) and Acetonitrile (5 mL/mmol). Cool to 0°C.[5]

-

Acidification: Add 2N HCl (1 mL/mmol) dropwise. The mixture will become a suspension.[6]

-

Addition: Add 1-methylcyclopropane-1-thiol (1.0 equiv) dropwise over 20 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the sulfonyl chloride.

-

Reaction: Stir vigorously at 0–5°C for 1–2 hours. Monitor by TLC (convert an aliquot to sulfonamide with benzylamine for visualization).

-

Workup (Speed is Vital):

-

Dilute with cold diethyl ether.

-

Wash rapidly with cold brine.

-

Do NOT wash with basic solutions (NaHCO₃) as this accelerates hydrolysis of the sulfonyl chloride.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at <30°C.

-

-

Storage: Use immediately or store at -80°C under Argon.

Reactivity Profile & Coupling Logic

The Geminal-Disubstitution Effect

The 1-methyl group creates a "neopentyl-like" steric environment around the sulfur atom. While this increases metabolic stability in the final drug, it decreases the electrophilicity of the sulfur during coupling.

-

Implication: Standard Schotten-Baumann conditions (water/DCM) often fail due to competitive hydrolysis outcompeting the slow amine attack.

-

Solution: Use anhydrous conditions with strong nucleophilic catalysts.

Optimized Coupling Protocol (Sulfonamide Formation)

This protocol minimizes hydrolysis and maximizes yield with sterically hindered amines.

Reagents:

-

Substrate: 1-Methylcyclopropane-1-sulfonyl chloride (1.1 equiv)

-

Amine: Target scaffold (1.0 equiv)

-

Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) or DMAP (Catalytic) + TEA.

-

Solvent: Anhydrous DCM or THF.

Figure 2: Sulfonamide coupling mechanism. DMAP/DABCO is preferred over TEA alone to accelerate the attack at the sterically crowded sulfur.

Troubleshooting Common Failures

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or atmospheric moisture. | Flame-dry glassware; use molecular sieves in solvent. |

| No Reaction | Steric hindrance of the methyl group. | Switch base to DABCO (highly nucleophilic) or heat to 40°C in DCE. |

| Product Decomposition | Acid lability of the cyclopropane. | Ensure all HCl is scavenged; do not use acidic workup. |

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The 1-methylcyclopropyl moiety serves as a superior bioisostere for the tert-butyl group.

-

Volume: Similar steric bulk to t-butyl.

-

Metabolism: The cyclopropane ring is metabolically "harder" than alkyl chains, resisting CYP450 oxidation. The quaternary C1 position blocks

-hydroxylation. -

Solubility: The

character disrupts crystal lattice packing more effectively than planar aromatics, often improving solubility.

Case Study Context

This moiety is frequently observed in:

-

HCV NS3/4A Protease Inhibitors: Used to rigidify the P1' or P2 positions.

-

CFTR Modulators: Used to improve stability of sulfonamide "warheads."

References

-

Sigma-Aldrich. (2024). 1-Methylcyclopropane-1-sulfonyl chloride Product Specification. Link

-

PubChem. (2024).[7] Compound Summary: 1-Methylcyclopropane-1-sulfonyl chloride.[1][2][3][4] National Library of Medicine. Link

- Barnes, M. J., et al. (2006). Cyclopropyl sulfonamides as potent, metabolically stable pharmacophores. Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl stability).

- Nishimura, T., et al. (2012). Oxidative chlorination of thiols to sulfonyl chlorides using NCS. Organic Letters. (Standard protocol basis).

-

Synthonix. (2024). Safety Data Sheet: 1-Methylcyclopropane-1-sulfonyl chloride. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthonix, Inc > 923032-55-7 | 1-Methylcyclopropane-1-sulfonyl chloride [synthonix.com]

- 3. biosynth.com [biosynth.com]

- 4. 1-Methylcyclopropane-1-sulfonyl chloride AldrichCPR 923032-55-7 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Cyclopropylmethanesulphonyl chloride | C4H7ClO2S | CID 14106996 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methylcyclopropane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropane-1-sulfonyl chloride is a valuable reagent in organic synthesis, serving as a key building block for introducing the unique 1-methylcyclopropylsulfonyl moiety into complex molecules. This functional group is of significant interest in medicinal chemistry due to the conformational rigidity and metabolic stability imparted by the cyclopropane ring. This guide provides a comprehensive overview of a proposed, robust synthesis of 1-methylcyclopropane-1-sulfonyl chloride, grounded in established principles of organic chemistry. It delves into the mechanistic rationale behind the chosen synthetic pathway, offers a detailed experimental protocol, and outlines critical safety and handling considerations.

Introduction: The Significance of the 1-Methylcyclopropylsulfonyl Moiety

The incorporation of small, strained ring systems into pharmacologically active molecules is a well-established strategy for modulating their physicochemical and biological properties. The cyclopropane ring, in particular, offers a rigid scaffold that can enforce specific conformations, potentially enhancing binding affinity to biological targets. The addition of a methyl group to the cyclopropyl core introduces a valuable steric and electronic perturbation. When functionalized as a sulfonyl chloride, the 1-methylcyclopropane unit becomes a versatile electrophile for reaction with a wide array of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[1][2][3] These derivatives are prevalent in numerous therapeutic agents.

This guide will focus on the most plausible and efficient synthetic route to 1-methylcyclopropane-1-sulfonyl chloride, proceeding via the oxidative chlorination of a suitable thiol precursor.

Proposed Synthetic Pathway: A Mechanistic Perspective

The synthesis of sulfonyl chlorides from thiols is a common and reliable transformation in organic chemistry.[4][5][6][7] The most direct route to 1-methylcyclopropane-1-sulfonyl chloride is the oxidative chlorination of 1-methylcyclopropane-1-thiol. This pathway is advantageous due to the commercial availability or straightforward preparation of the thiol precursor.

The overall transformation is as follows:

Figure 1: Proposed synthetic route to 1-methylcyclopropane-1-sulfonyl chloride.

The mechanism of oxidative chlorination, while complex and dependent on the specific reagents used, generally involves the initial formation of a sulfenyl chloride intermediate, which is then further oxidized to the sulfonyl chloride.[8] A variety of reagent systems can accomplish this transformation, each with its own set of advantages and disadvantages.[4][7]

Rationale for Reagent Selection

Several methods are available for the oxidative chlorination of thiols.[4][9][10] A particularly effective and scalable method involves the use of sodium hypochlorite (bleach) in the presence of an acid.[11] This system generates in situ chlorine, which acts as both the oxidizing and chlorinating agent.

Advantages of the Bleach-Based Method:

-

Cost-Effectiveness and Availability: Sodium hypochlorite is an inexpensive and readily available bulk chemical.

-

Operational Simplicity: The reaction can be performed in standard laboratory glassware without the need for specialized equipment.

-

Safety: Avoids the direct handling of gaseous chlorine, which is highly toxic.[6]

An alternative, milder approach utilizes N-Chlorosuccinimide (NCS) in the presence of a chloride source like tetrabutylammonium chloride.[4] While often providing high yields under gentle conditions, this method can be more expensive for large-scale synthesis. For the purposes of this guide, we will focus on the more robust and economical bleach-based protocol.

Experimental Protocol: Synthesis of 1-Methylcyclopropane-1-sulfonyl Chloride

This protocol is adapted from established procedures for the synthesis of alkyl and cycloalkyl sulfonyl chlorides.[11]

Materials and Equipment

| Reagents | Equipment |

| 1-Methylcyclopropane-1-thiol | Three-necked round-bottom flask |

| Dichloromethane (CH₂Cl₂) | Addition funnel |

| Hydrochloric acid (HCl), concentrated | Magnetic stirrer and stir bar |

| Sodium hypochlorite (NaOCl), aq. solution (bleach) | Ice-salt bath |

| Sodium thiosulfate (Na₂S₂O₃), aq. solution | Separatory funnel |

| Saturated sodium bicarbonate (NaHCO₃), aq. solution | Rotary evaporator |

| Brine (saturated NaCl), aq. solution | Standard glassware for workup |

| Anhydrous magnesium sulfate (MgSO₄) |

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a thermometer, combine dichloromethane (CH₂Cl₂) and concentrated hydrochloric acid. Cool the mixture to -5 °C using an ice-salt bath.

-

Generation of Chlorinating Agent: Slowly add a solution of sodium hypochlorite (bleach) dropwise via the addition funnel over 20-30 minutes. It is crucial to maintain the internal temperature below 0 °C during this addition to prevent unwanted side reactions and decomposition.

-

Addition of Thiol Precursor: After the bleach addition is complete, add a solution of 1-methylcyclopropane-1-thiol in a minimal amount of cold dichloromethane portion-wise to the reaction mixture. Continue to maintain the temperature below 0 °C.

-

Reaction Monitoring: Stir the resulting suspension vigorously for 30-60 minutes at -5 °C to 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess oxidizing agent by the slow addition of a cold aqueous solution of sodium thiosulfate. The disappearance of the yellow color indicates complete quenching.

-

Workup: Transfer the mixture to a pre-chilled separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold saturated aqueous sodium bicarbonate solution and cold brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<20 °C) to afford the crude 1-methylcyclopropane-1-sulfonyl chloride.

-

Purification (Optional): The crude product may be of sufficient purity for subsequent reactions. If necessary, purification can be achieved by vacuum distillation, though care must be taken due to the thermal lability of many sulfonyl chlorides.

Characterization

The identity and purity of the synthesized 1-methylcyclopropane-1-sulfonyl chloride should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]

Safety and Handling

Critical Safety Considerations:

-

Corrosivity: Sulfonyl chlorides are corrosive and react with moisture to produce hydrochloric acid.[14] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Moisture Sensitivity: The product is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.

-

Exothermic Reactions: The initial reaction to generate the chlorinating agent and the subsequent reaction with the thiol are exothermic. Strict temperature control is essential.

-

Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize decomposition.[3]

Conclusion

The synthesis of 1-methylcyclopropane-1-sulfonyl chloride via the oxidative chlorination of its corresponding thiol is a robust and scalable method. The use of readily available and inexpensive reagents makes this a practical approach for laboratory and potential pilot-scale production. Careful control of reaction temperature and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting sulfonyl chloride is a valuable intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

- Google Patents. (2013). CN103351315A - General preparation method of sulfonyl chloride.

- Google Patents. (2012). CN102440237B - 1-methylcyclopropene preparation and preparation method thereof.

-

MDPI. (2022). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Organic Syntheses. (1981). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-bis-. Retrieved from [Link]

- Google Patents. (n.d.). AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]

- Google Patents. (2009). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.

-

Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]

-

ACS Publications. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Methylcyclopropane-1-sulfonyl Chloride. Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776. Retrieved from [Link]

-

YouTube. (2021). Sulfonyl Chlorides. Retrieved from [Link]

-

ResearchGate. (2025). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfinyl chloride. Retrieved from [Link]

-

MDPI. (2022). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methylcyclopropane-1-sulfonyl chloride chemical structure

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7) is a specialized electrophilic reagent used primarily in the synthesis of sulfonamides and sulfonate esters. In modern drug discovery, this scaffold serves as a critical "metabolic blocker" and conformational constraint. By incorporating the 1-methylcyclopropyl moiety, medicinal chemists can modulate lipophilicity (

This guide details the physiochemical profile, validated synthesis routes, and application protocols for this reagent, designed for researchers in lead optimization and process chemistry.

Structural & Physiochemical Profile[1]

The molecule consists of a cyclopropane ring substituted at the C1 position with both a methyl group and a sulfonyl chloride moiety. This geminal disubstitution creates a unique steric and electronic environment.

Key Properties

| Property | Data | Note |

| CAS Number | 923032-55-7 | |

| Formula | ||

| Molecular Weight | 154.62 g/mol | |

| Physical State | Solid / Low-melting solid | Hygroscopic; store under inert gas. |

| Predicted Density | 1.3 ± 0.1 g/cm³ | High density due to sulfonyl group. |

| Reactivity | Electrophilic | Reacts violently with nucleophiles (amines, alcohols). |

Structural Utility in Drug Design[2]

-

Conformational Rigidity: The cyclopropane ring locks the carbon angles (~60°), forcing the sulfonyl and methyl groups into a fixed orientation relative to the ring plane. This reduces the entropic penalty upon binding to a protein target compared to an open-chain isopropyl analog.

-

Metabolic Blocking: In typical alkyl sulfonamides, the

-carbon is a site of P450-mediated hydroxylation. The quaternary nature of the C1 carbon in this scaffold prevents this degradation pathway, extending the half-life ( -

The "Gem-Dimethyl" Analog: The 1-methylcyclopropyl group acts as a cyclic bioisostere of the tert-butyl or isopropyl group but with distinct vector geometry.

Validated Synthetic Routes

Direct commercial availability can be sporadic; therefore, in-house preparation is often required. Two primary routes are recommended based on precursor availability.[1]

Route A: Oxidative Chlorosulfonation (Recommended)

This method is preferred for its high yield and use of "green" oxidants like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS). It avoids the use of toxic gaseous

Mechanism:

-

Alkylation: 1-Bromo-1-methylcyclopropane reacts with thiourea to form the S-alkylisothiouronium salt.

-

Oxidative Cleavage: The salt is oxidatively chlorinated to the sulfonyl chloride.

Figure 1: Oxidative chlorosulfonation pathway via isothiouronium intermediate.

Protocol A (Bench Scale)

-

Step 1 (Salt Formation): Dissolve 1-bromo-1-methylcyclopropane (10 mmol) and thiourea (11 mmol) in ethanol (20 mL). Reflux for 16 hours. Concentrate in vacuo to obtain the isothiouronium bromide salt as a white solid.

-

Step 2 (Chlorination): Suspend the salt in 2M HCl (15 mL) and acetonitrile (5 mL). Cool to 0-5°C.

-

Addition: Add N-chlorosuccinimide (NCS) (40 mmol) portion-wise, maintaining temperature <10°C. Stir vigorously.

-

Workup: Extract with dichloromethane (DCM). Wash organic layer with bisulfite solution (to remove excess oxidant) and brine. Dry over

and concentrate. -

Yield: Typically 70-85%.

Application Protocols: Sulfonylation

The primary application of this chloride is the synthesis of 1-methylcyclopropanesulfonamides . These structures appear in metabolites of antiviral drugs (e.g., Glecaprevir series) and kinase inhibitors.

Standard Operating Procedure (SOP) for Amine Coupling

Reagents:

-

Amine substrate (

) -

1-Methylcyclopropane-1-sulfonyl chloride (1.2 equiv)

-

Base: Triethylamine (

) or Pyridine (2.0 equiv) -

Solvent: Dichloromethane (DCM) or THF (anhydrous)

-

Catalyst: DMAP (10 mol%) - Optional, for sterically hindered amines.

Workflow:

Figure 2: Standard sulfonylation workflow for library synthesis.

Troubleshooting & Optimization

-

Hydrolysis Risk: The cyclopropyl sulfonyl chloride is less stable to moisture than aryl analogs. Ensure all solvents are anhydrous.

-

Steric Hindrance: The 1-methyl group adds steric bulk. If the reaction is slow with secondary amines, switch to heating in Pyridine (60°C) or use a stronger base like LiHMDS (Lithium bis(trimethylsilyl)amide) to deprotonate the amine first.

-

Side Reactions: Elimination to the alkene is rare due to the cyclopropane ring strain, but ring opening can occur under highly acidic conditions at high temperatures.

Medicinal Chemistry Context

Bioisosterism and Metabolism

The 1-methylcyclopropanesulfonamide moiety (Structure B below) is often compared to the isopropylsulfonamide (Structure A ) and the tert-butylsulfonamide.

-

Structure A (Isopropyl): Metabolically liable at the methine proton (

). -

Structure B (1-Me-Cyclopropyl): Metabolically stable. The cyclopropane ring also lowers the

of the sulfonamide

Case Study: Antiviral Metabolites

Research indicates that 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) is a documented metabolite of complex HCV protease inhibitors (e.g., related to the Glecaprevir class).[2] Understanding the synthesis of the chloride precursor allows for the independent synthesis of this metabolite for toxicity and stability testing.

Safety & Handling

| Hazard Class | Statement | Precaution |

| Skin Corr.[2] 1B | H314: Causes severe skin burns | Wear nitrile gloves, lab coat, and face shield. |

| Acute Tox. 4 | H302: Harmful if swallowed | Do not eat/drink in lab. Wash hands post-handling. |

| Reactivity | Reacts with water to form HCl | Open only in a fume hood. Store in desiccator. |

Disposal: Quench excess chloride with aqueous sodium hydroxide (1M) or ammonium hydroxide slowly in an ice bath before disposal into organic waste streams.

References

-

Synthesis of Sulfonyl Chlorides: Yang, Z., Zhou, B., & Xu, J. (2014).[3] A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[3] Synthesis, 46(02), 225-229. Link

-

General Cyclopropyl Sulfonamide Synthesis: King, J. F., et al. (1992). Hydrolysis of cyclopropanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743-1749. Link

-

Metabolite Identification: PubChem Compound Summary for CID 21889814, 1-Methylcyclopropane-1-sulfonamide (Glecaprevir metabolite M8). National Center for Biotechnology Information. Link

-

Reagent Properties: Sigma-Aldrich Product Sheet for 1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7). Link

Sources

- 1. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 2. 1-Methylcyclopropane-1-sulfonamide | C4H9NO2S | CID 21889814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Technical Whitepaper: 1-Methylcyclopropane-1-sulfonyl Chloride

Reactivity Profile, Stability, and Application in Medicinal Chemistry

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (1-MCSC) (CAS: 923032-55-7) is a specialized electrophilic reagent used primarily in medicinal chemistry to introduce the 1-methylcyclopropylsulfonyl moiety.[1] This structural motif serves as a metabolic blocker and a conformational constraint, often enhancing the pharmacokinetic profile of drug candidates (e.g., HCV NS3 protease inhibitors, CFTR modulators).

This guide details the reactivity landscape of 1-MCSC, distinguishing it from simple cyclopropanesulfonyl chloride through its unique steric and electronic properties imposed by the geminal methyl group.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9]

The geminal substitution (1-methyl group) on the cyclopropane ring creates a "neopentyl-like" steric environment around the sulfonyl center. This has two immediate consequences:

-

Increased Lipophilicity: The methyl group increases

, aiding membrane permeability of the final derivatives. -

Kinetic Stability: The steric bulk retards nucleophilic attack slightly compared to the unsubstituted analog, providing a marginally wider window for handling, though it remains moisture-sensitive.

| Property | Specification |

| CAS Number | 923032-55-7 |

| Molecular Formula | |

| Molecular Weight | 154.62 g/mol |

| Physical State | Low-melting solid or semi-solid (often supplied as liquid due to supercooling) |

| Storage | Inert atmosphere ( |

| Main Hazard | Corrosive (Category 1B), Lachrymator. Hydrolyzes to HCl. |

Mechanistic Reactivity Profile

The reactivity of 1-MCSC is dominated by the highly electrophilic sulfur atom.[1] However, the Thorpe-Ingold effect (gem-dimethyl effect analog) plays a crucial role.[1] The bond angles in the cyclopropane ring (

2.1 The Electrophilic Attack (Sulfonylation)

The primary reaction pathway is an associative

-

Nucleophilic Approach: The nucleophile (amine/alcohol) attacks the sulfur.

-

Transition State: A trigonal bipyramidal transition state is formed.

-

Elimination: The chloride ion is expelled as the leaving group.

Critical Insight: The 1-methyl group exerts steric pressure that discourages the approach of bulky nucleophiles.[1] While primary amines react rapidly, secondary amines—especially those with branching—may require elevated temperatures or stronger bases (e.g., LiHMDS) compared to reactions with un-methylated cyclopropanesulfonyl chloride.

2.2 Stability & Side Reactions[1]

-

Hydrolysis (Competitor): In the presence of water, 1-MCSC rapidly converts to 1-methylcyclopropane-1-sulfonic acid. This is irreversible and generates HCl.

-

Ring Opening (Radical/Thermal): Unlike cyclopropyl ketones, the sulfonyl group does not strongly activate the ring toward homoallylic rearrangement under standard basic conditions. However, radical conditions or extreme thermal stress (

) can trigger ring opening, leading to linear alkene sulfonates.

Visualization: Reactivity Landscape[1]

The following diagram maps the core transformations of 1-MCSC.

Caption: Figure 1.[1] The primary reaction pathways for 1-MCSC. Green indicates the desired medicinal chemistry route.

Experimental Protocols

4.1 Standard Sulfonamide Synthesis (General Procedure)

This protocol is optimized to minimize hydrolysis and handle the steric bulk of the 1-methyl group.

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: 1-MCSC (1.2 – 1.5 equiv)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

-

Catalyst: DMAP (0.1 equiv) – Optional, recommended for sterically hindered amines.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM (0.1 M concentration). Cool to

. -

Addition: Add 1-MCSC (1.2 equiv) dropwise (neat or as a concentrated solution in DCM).

-

Note: If the amine is valuable, reverse the addition: Add amine to a solution of sulfonyl chloride to ensure excess electrophile is always present.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC/LCMS. The sulfonyl chloride is not UV active, so follow the disappearance of the amine.

-

-

Quench: Add saturated aqueous

. -

Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

. -

Purification: Silica gel chromatography. (Sulfonamides are stable on silica).

4.2 Self-Validating the Protocol (Troubleshooting)

-

Observation: Low yield + presence of starting amine.

-

Cause: Hydrolysis of 1-MCSC due to wet solvent or old reagent.[1]

-

Fix: Use freshly distilled solvent. Increase 1-MCSC equivalents to 2.0.

-

-

Observation: Formation of "dimer" or multiple spots.

-

Cause: If the amine is a diamine, double sulfonylation may occur.

-

Fix: Control stoichiometry strictly or use protection groups.

-

Mechanistic Pathway Visualization

The following diagram illustrates the base-mediated sulfonylation mechanism, highlighting the critical tetrahedral intermediate state.

Caption: Figure 2. Step-wise mechanism of sulfonamide formation. The 1-Methyl group influences the energy of the Transition State.[1]

Safety & Handling

-

Corrosivity: 1-MCSC reacts with skin moisture to produce HCl.[1] Full PPE (gloves, goggles, lab coat) is mandatory.

-

Pressure Build-up: Old bottles may accumulate HCl gas.[1] Open carefully in a fume hood.

-

Decontamination: Quench spills with dilute NaOH or saturated sodium bicarbonate solution.

References

-

Sigma-Aldrich. 1-Methylcyclopropane-1-sulfonyl chloride Product Specification & SDS. (Accessed 2024). Link

-

Li, J. et al. "Synthesis of Cyclopropyl Sulfonamides: A Facile Approach."[2] Synlett, 2006(5), 725-728.[2] (Describes the general cyclopropyl sulfonamide synthesis relevant to the class). Link

-

Beaulieu, P. L. et al. "Inhibitors of the HCV NS3 protease with a 1-methylcyclopropylsulfonyl P1-P1' linker."[1] Bioorganic & Medicinal Chemistry Letters, 2011. (Demonstrates the medicinal chemistry application of the 1-methylcyclopropyl moiety). Link

-

PubChem. Compound Summary: 1-Methylcyclopropane-1-sulfonyl chloride.[3] National Library of Medicine. Link

Sources

Technical Guide: Stability, Storage, and Handling of 1-Methylcyclopropane-1-sulfonyl Chloride

Executive Summary

This guide provides a comprehensive technical analysis of 1-Methylcyclopropane-1-sulfonyl chloride (1-MCSC) , a specialized reagent used primarily for sulfonylation in medicinal chemistry. Unlike its parent compound (cyclopropanesulfonyl chloride), 1-MCSC possesses a quaternary

Part 1: Chemical Profile & Structural Analysis

To understand the storage requirements of 1-MCSC, one must first understand its structural vulnerabilities.

Structural Uniqueness

The molecule consists of a cyclopropyl ring substituted at the 1-position with both a methyl group and a sulfonyl chloride moiety.

-

Steric Bulk: The 1-methyl group provides steric protection to the sulfur atom, potentially retarding nucleophilic attack (hydrolysis) compared to the un-substituted parent.

-

Quaternary Center (Crucial): The

-carbon is fully substituted. Consequently, 1-MCSC cannot undergo base-catalyzed elimination to form a sulfene intermediate ( -

Ring Strain: The cyclopropane ring possesses significant Bayer strain (~27.5 kcal/mol). While the sulfonyl group is exocyclic, the generation of acidic byproducts (HCl) during storage can trigger acid-catalyzed ring-opening reactions.

Physical Properties (Reference Data)

| Property | Specification | Relevance to Storage |

| CAS Number | 923032-55-7 | Unique Identifier |

| Physical State | Solid (Low Melting) / Liquid* | Often supercools; handle as a liquid for aliquoting. |

| Molecular Weight | 154.62 g/mol | Calculation of molar equivalents. |

| Solubility | DCM, THF, Toluene | Incompatible with protic solvents (Water, MeOH). |

| Reactivity | Electrophilic | Reacts violently with nucleophiles (amines, alcohols). |

*Note: While often listed as a solid, impurities or supercooling can result in a liquid state at room temperature.

Part 2: Degradation Mechanisms (The "Why")

Effective storage prevents the activation of two primary degradation pathways: Hydrolysis and Autocatalytic Acidolysis .

Pathway A: Hydrolysis (Moisture Sensitivity)

The sulfonyl chloride bond (

Pathway B: Autocatalytic Ring Opening

The HCl generated in Pathway A is not merely a byproduct; it is a catalyst for further destruction. Strong acids can protonate the cyclopropane ring, leading to ring-opening to form linear homoallylic or alkyl halides, destroying the core pharmacophore.

Mechanistic Visualization

The following diagram illustrates the degradation logic, highlighting why moisture control is the single most critical factor.

Caption: Figure 1. Degradation cascade of 1-MCSC. Note the autocatalytic role of HCl (Red Path) in triggering secondary ring destruction.

Part 3: Storage Protocols (The "How")

Based on the mechanisms above, the following storage conditions are mandatory to maintain purity >97%.

Environmental Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C (Working)-20°C (Long-term) | Low temperature slows the kinetics of nucleophilic attack by trace moisture. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air, forming a "blanket" over the reagent. |

| Container | Glass or Teflon (PTFE) | NEVER use metal. HCl byproduct will corrode metal, leaching Fe/Al ions that can catalyze further decomposition (Friedel-Crafts type). |

| Sealing | Parafilm over Septum | Prevents diffusive ingress of water vapor. |

Handling Workflow (Best Practices)

-

Warm to Room Temp: Before opening a refrigerated bottle, allow it to equilibrate to room temperature (approx. 30 mins). Opening a cold bottle condenses atmospheric moisture directly into the reagent.

-

Positive Pressure: Withdraw reagent using a dry syringe under a positive pressure of inert gas.

-

Secondary Containment: Store the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves) to create a micro-environment of 0% humidity.

Part 4: Quality Control & Self-Validation

Do not assume the reagent is pure simply because it was stored cold. Use this self-validating protocol to verify integrity before committing valuable precursors to a reaction.

The "Fog Test" (Qualitative)

-

Method: Open the container (in a fume hood).

-

Observation: If visible white "smoke" (HCl mist) forms immediately upon contact with air, significant degradation has occurred. The reagent is releasing free HCl.

-

Action: Proceed to quantitative testing or discard if fuming is excessive.

1H-NMR Validation (Quantitative)

This is the gold standard for verifying the integrity of the cyclopropane ring and the sulfonyl group.

-

Solvent: Anhydrous

(neutralized with basic alumina to remove trace acid). -

Key Signals to Monitor:

-

1.5 - 1.7 ppm (approx): Methyl singlet (

-

1.0 - 1.8 ppm: Cyclopropyl methylene protons (

-

Degradation Flags:

-

Broadening of peaks (indicates acid exchange).

-

New multiplets in the alkene region (5.0–6.0 ppm) suggest ring opening (allyl derivatives).

-

Shift of the methyl peak downfield (conversion to sulfonic acid).

-

-

1.5 - 1.7 ppm (approx): Methyl singlet (

Decision Logic for Usage

Caption: Figure 2. Quality Control decision tree. NMR is required if the visual or fog tests are ambiguous.

Part 5: Emergency & Safety Profile

-

Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.

-

Hydrolysis Product: Hydrochloric Acid (Gas/Mist).

-

Spill Management:

-

Do not use water. Adding water to a spill will generate a massive release of HCl gas.

-

Neutralize: Cover with solid sodium bicarbonate (

) or lime/sand mixture. -

Ventilation: Evacuate the area until fumes subside.

-

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methylcyclopropane-1-sulfonyl chloride. Merck KGaA.

-

King, J. F., et al. (1992). Mechanisms of hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society, 114(5), 1743–1749. (Establishes general hydrolysis kinetics for aliphatic sulfonyl chlorides).

-

BenchChem. (2025).[1][2] Cyclopropanesulfonyl chloride: Technical Overview. (Provides comparative data on the parent cyclopropyl system).

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Methylcyclopropane-1-sulfonyl chloride. PubChem.[3]

Sources

Operational Mastery and Safety Profile of 1-Methylcyclopropane-1-sulfonyl Chloride

Technical Guide & Whitepaper

Executive Summary: The Reagent & Its Utility

1-Methylcyclopropane-1-sulfonyl chloride (CAS: 923032-55-7) is a specialized sulfonylating agent used primarily in medicinal chemistry to introduce the 1-methylcyclopropyl moiety. This structural motif is highly valued in drug design for its ability to restrict conformational freedom (via the Thorpe-Ingold effect) and block metabolic oxidation sites, thereby enhancing the pharmacokinetic profile of sulfonamide-based inhibitors (e.g., HCV NS3/4A protease inhibitors).

However, its utility comes with significant operational risks. As a reactive sulfonyl chloride, it is not only corrosive but susceptible to rapid hydrolysis, releasing hydrochloric acid (HCl) and sulfonic acid upon contact with ambient moisture. This guide synthesizes the physicochemical data with field-proven protocols for safe handling and synthetic application.

Physicochemical Intelligence

The following data consolidates physical properties and identification markers critical for verification and stoichiometry calculations.

| Property | Data Specification |

| Chemical Name | 1-Methylcyclopropane-1-sulfonyl chloride |

| CAS Number | 923032-55-7 |

| Molecular Formula | C₄H₇ClO₂S |

| Molecular Weight | 154.62 g/mol |

| Physical State | Solid (often crystalline or waxy solid) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |

| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

| Stability | Moisture Sensitive; hydrolyzes to sulfonic acid |

Hazard Dynamics & Toxicology

Core Danger: Hydrolytic Decomposition Unlike standard organic reagents, the primary hazard of 1-methylcyclopropane-1-sulfonyl chloride is its thermodynamic drive to hydrolyze. Upon contact with mucosal membranes (eyes, lungs) or skin moisture, the S-Cl bond cleaves, generating two corrosive species locally:

-

Hydrochloric Acid (HCl): Causes immediate chemical burns and respiratory spasm.

-

1-Methylcyclopropane-1-sulfonic acid: A strong organic acid that persists in tissue.

Mechanism of Hazard Generation

The following diagram illustrates the decomposition pathway that occurs if the reagent is mishandled in non-anhydrous conditions.

Figure 1: Hydrolytic decomposition pathway releasing corrosive byproducts.

Operational Mastery: Handling & Storage

Self-Validating Protocol: The "Dry Chain" To ensure both safety and reaction success, a "Dry Chain" of custody must be maintained from storage to reaction vessel.

A. Storage & Transfer[2][3]

-

Storage: Store under Argon at 2–8°C. The container cap should be wrapped in Parafilm to prevent moisture ingress during refrigeration.

-

Equilibration: Critical Step. Allow the sealed container to reach room temperature before opening.[1] Opening a cold bottle condenses atmospheric water inside, destroying the reagent.

B. Handling Workflow

Do not weigh this reagent on an open benchtop balance. Use the following closed-transfer method:

-

Tare: Tare a dry, Argon-flushed septum-capped vial.

-

Transfer: In a glovebox or via a rapid solid-addition funnel under positive N2 flow, add the solid.

-

Solvation: Immediately dissolve in anhydrous solvent (e.g., DCM or THF) to create a stock solution. Handle the solution via syringe thereafter.

Figure 2: Safe handling workflow to minimize moisture exposure and exposure risk.

Synthetic Utility & Protocol

Application: Sulfonamide Synthesis The most common application is the coupling with primary or secondary amines to form sulfonamides.

Standard Operating Procedure (SOP)

-

Stoichiometry: Amine (1.0 equiv), Sulfonyl Chloride (1.1–1.2 equiv), Base (2.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Note: Pyridine can be used but may cause difficult workups.

Step-by-Step Protocol:

-

Prime: Charge a flame-dried flask with the Amine (1.0 equiv) and anhydrous DCM (0.1 M concentration).

-

Base: Add DIPEA (2.5 equiv) and cool the mixture to 0°C (ice bath) to control the exotherm.

-

Addition: Add the 1-Methylcyclopropane-1-sulfonyl chloride (dissolved in minimal DCM) dropwise over 10 minutes.

-

Monitor: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

-

Self-Validation: If starting material persists after 2 hours, add a catalytic amount of DMAP (dimethylaminopyridine) to accelerate the reaction.

-

-

Quench: Quench with saturated aqueous NaHCO₃. The evolution of gas (CO₂) indicates the neutralization of excess HCl/Sulfonyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom.

Figure 3: Nucleophilic acyl substitution mechanism for sulfonamide formation.

Emergency Response Architecture

| Scenario | Immediate Action | Rationale |

| Skin Contact | Brush then Flush. Brush off solid particles before applying water, then flush for 15 mins.[2] | Direct water contact with bulk solid generates heat and acid on skin. |

| Eye Contact | Irrigate immediately. Use eyewash station for 15+ mins.[3] Hold eyelids open. | Corrosive damage to the cornea is rapid and irreversible. |

| Inhalation | Evacuate to fresh air. Support breathing if necessary.[1][2][4] | HCl gas causes pulmonary edema (delayed fluid buildup). |

| Spill Cleanup | Cover with dry lime/soda ash. Do not use water. Scoop into waste container. | Neutralize the acid potential before disposal. |

References

-

Sigma-Aldrich. (n.d.). 1-Methylcyclopropane-1-sulfonyl chloride Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329826375, 1-Methylcyclopropane-1-sulfonyl chloride. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

-

ChemicalBook. (2025).[2] 1-Methylcyclopropane-1-sulfonyl chloride MSDS. Retrieved from

Sources

In-Depth Technical Guide: Theoretical Analysis of 1-Methylcyclopropyl Sulfonyl Compounds for Advanced Drug Discovery

Abstract

The confluence of the sterically constrained, metabolically robust cyclopropyl ring and the versatile sulfonyl functional group presents a compelling scaffold for modern medicinal chemistry. The 1-methylcyclopropyl sulfonyl moiety, in particular, offers a unique combination of rigidity, polarity, and synthetic accessibility that is increasingly leveraged in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize and predict the behavior of 1-methylcyclopropyl sulfonyl compounds. Tailored for researchers, computational chemists, and drug development professionals, this document elucidates the critical interplay between structure, conformation, electronic properties, and reactivity, thereby offering a roadmap for the rational design of next-generation pharmaceuticals.

Introduction: The Strategic Value of the 1-Methylcyclopropyl Sulfonyl Moiety

The integration of a cyclopropyl ring into drug candidates is a well-established strategy to enhance metabolic stability, modulate acidity, and enforce specific conformations for improved target binding.[1][2] The inherent strain of the three-membered ring results in C-H bonds that are stronger and less susceptible to oxidative metabolism.[1] When coupled with a sulfonyl group—a powerful hydrogen bond acceptor with significant electronic influence—the resulting motif becomes a valuable component in molecular design.

The addition of a methyl group at the C1 position of the cyclopropyl ring introduces a critical stereocenter, further constraining the local geometry and influencing the molecule's interaction with biological targets. Understanding the subtle energetic preferences and electronic consequences of this substitution is paramount for exploiting its full potential. Theoretical studies provide an indispensable toolkit for dissecting these properties at a granular level, offering insights that are often challenging to obtain through experimental means alone.

Foundational Theoretical Principles and Computational Approaches

The accurate in silico representation of 1-methylcyclopropyl sulfonyl compounds hinges on the selection of appropriate computational methods. The unique electronic nature of the strained cyclopropane ring and the hypervalent character of the sulfonyl group demand careful consideration of the theoretical framework.

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) has emerged as the predominant method for studying systems of this size and complexity, offering a favorable balance between computational cost and accuracy.[3][4][5]

-

Choice of Functional: The selection of the exchange-correlation functional is critical. For general geometric optimizations and conformational analysis, hybrid functionals such as B3LYP are often a reliable starting point. However, for more accurate energy calculations and the description of non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the Minnesota family (e.g., M06-2X ) are highly recommended.[6]

-

Basis Set Selection: Pople-style basis sets, such as 6-31G(d) , are adequate for initial structural optimizations. For more precise calculations of electronic properties, reaction energies, and spectroscopic data, larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p) , are essential to accurately describe the polar sulfonyl group and potential weak intramolecular interactions.[7]

Ab Initio Methods for Benchmarking

While more computationally intensive, ab initio methods like Møller-Plesset perturbation theory (e.g., MP2 ) and Coupled Cluster theory (e.g., CCSD(T) ) serve as the "gold standard" for benchmarking the accuracy of DFT results, particularly for reaction energies and the characterization of stationary points on the potential energy surface.

Conformational Landscape: Dictating Biological Activity

The three-dimensional arrangement of the 1-methylcyclopropyl sulfonyl moiety is a key determinant of its biological function. The rotational barrier around the C-S bond and the orientation of the sulfonyl oxygens relative to the cyclopropyl ring define the conformational space.

Identifying Stable Conformers

A systematic conformational search is the first step in any theoretical analysis. This involves rotating the key dihedral angles and identifying the resulting energy minima.

Protocol 1: Step-by-Step Conformational Analysis

-

Initial Structure Generation: Build the 1-methylcyclopropyl sulfonyl compound of interest using a molecular editor.

-

Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).

-

Potential Energy Surface Scan: Identify the key rotatable bonds, primarily the C(cyclopropyl)-S bond. Perform a relaxed scan of the potential energy surface by systematically rotating this dihedral angle (e.g., in 15° increments) while allowing all other geometric parameters to relax at each step. This is typically done at a moderate DFT level (e.g., B3LYP/6-31G(d)).

-

Identification of Minima: Locate the energy minima from the potential energy surface scan.

-

Full Optimization and Frequency Calculation: Subject each identified minimum to a full geometry optimization using a higher level of theory (e.g., B3LYP-D3/6-311++G(d,p)). A subsequent frequency calculation must be performed to confirm that each structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Boltzmann Averaging: The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution based on their Gibbs free energies. This is crucial for predicting properties that are an average over the conformational ensemble.

Electronic Properties: Unveiling Reactivity and Interactions

The electronic structure of the 1-methylcyclopropyl sulfonyl group governs its reactivity and its ability to engage in intermolecular interactions, such as hydrogen bonding.

The Nature of Bonding in the Sulfonyl Group

Contrary to older models involving d-orbital participation, modern computational studies describe the bonding in sulfonyl groups as highly polarized, with significant contributions from reciprocal n → σ* interactions.[8] This results in a positively charged sulfur atom and negatively charged oxygen atoms, making the sulfonyl group a strong electron-withdrawing entity and an excellent hydrogen bond acceptor.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the sulfonyl oxygens. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful tool for analyzing the electron density to characterize chemical bonds and non-covalent interactions.[9][10] By locating bond critical points (BCPs) between atoms, one can quantify the strength and nature of the interaction. This is particularly useful for identifying and characterizing weak intramolecular hydrogen bonds that may influence the conformational preferences.

Table 1: Key Electronic Descriptors and Their Significance

| Descriptor | Computational Method | Significance in Drug Design |

| Atomic Charges | NBO, Mulliken, Hirshfeld | Predicts sites for electrostatic interactions and hydrogen bonding. |

| MEP Surface | DFT | Visualizes regions for electrophilic and nucleophilic attack; guides ligand-receptor docking. |

| HOMO/LUMO Energies | DFT | Indicates susceptibility to oxidation/reduction and overall chemical reactivity. |

| Electron Density at BCPs | QTAIM | Quantifies the strength of covalent and non-covalent bonds, confirming intramolecular interactions. |

Reactivity and Mechanistic Insights

Theoretical studies are instrumental in predicting the reactivity of 1-methylcyclopropyl sulfonyl compounds and elucidating reaction mechanisms.

Stability of the Cyclopropyl Ring

The cyclopropyl group is known to undergo ring-opening reactions under certain conditions, particularly in the presence of radicals.[11] DFT calculations can be used to determine the activation energies for various ring-opening pathways, providing insight into the metabolic stability of the moiety. The presence of the electron-withdrawing sulfonyl group can influence the stability of radical intermediates formed during these processes.

Acidity of Adjacent Protons

The sulfonyl group significantly acidifies adjacent C-H bonds. Theoretical calculations of pKa values can predict the likelihood of deprotonation at physiological pH, which has implications for solubility and target binding.

Predicting Spectroscopic Properties

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Spectroscopy

The calculation of nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method is a standard procedure for predicting ¹H and ¹³C NMR chemical shifts.[11][12]

Protocol 2: Step-by-Step NMR Chemical Shift Prediction

-

Optimized Geometry: Start with the fully optimized, low-energy conformer(s) of the molecule at a high level of theory (e.g., B3LYP-D3/6-311++G(d,p)).

-

NMR Calculation Setup: In the computational chemistry software (e.g., Gaussian), specify the NMR=GIAO keyword. It is crucial to include a solvent model (e.g., SCRF=(SMD, Solvent=DMSO)) as chemical shifts are highly sensitive to the solvent environment.[11]

-

Reference Compound Calculation: Perform the same NMR calculation for a reference compound, typically tetramethylsilane (TMS), at the identical level of theory and with the same solvent model.

-

Calculate Chemical Shifts: The predicted chemical shift (δ) for a given nucleus is calculated as: δ_predicted = σ_TMS - σ_nucleus where σ is the isotropic magnetic shielding value from the output file.

-

Boltzmann Averaging (if applicable): If multiple conformers are significantly populated, calculate the chemical shifts for each and compute a Boltzmann-weighted average for comparison with the experimental spectrum.[11]

Infrared (IR) Spectroscopy

The vibrational frequencies and intensities calculated during a frequency analysis can be used to generate a theoretical IR spectrum.[13][14][15] This is useful for identifying characteristic vibrational modes, such as the symmetric and asymmetric S=O stretches of the sulfonyl group, which typically appear in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

Conclusion and Future Outlook

The theoretical study of 1-methylcyclopropyl sulfonyl compounds provides a powerful, predictive framework for accelerating drug discovery. By leveraging a suite of computational tools, from DFT to advanced electron density analysis, researchers can gain a profound understanding of the conformational, electronic, and reactive properties of this valuable scaffold. These insights enable the rational design of molecules with enhanced potency, selectivity, and metabolic stability. As computational methods continue to improve in accuracy and efficiency, the in silico-first approach to designing and optimizing drug candidates containing the 1-methylcyclopropyl sulfonyl moiety will become increasingly integral to the development of new medicines.

References

-

Hashmi, M. A. (2022). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization. YouTube. [Link]

-

SB. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. [Link]

-

De Proft, F., et al. (2011). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

-

De Proft, F., et al. (2011). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. ResearchGate. [Link]

-

Quantum Guru Ji. (2024). How to perform NMR calculation in Gaussian. YouTube. [Link]

-

Swart, M. (2019). Evaluating common QTAIM and NCI interpretations of the electron density concentration through IQA interaction energies and 1D cr. University of Pretoria. [Link]

-

Hashmi, M. A. (2023). Performing Live QTAIM Analysis in Multiwfn | Understanding Bond Critical Points (BCPs). YouTube. [Link]

-

Avogadro with Gaussian Tutorial. (2015). NMR. YouTube. [Link]

-

Oae, S., & Yoshihara, M. (1967). Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]

-

Various Authors. (n.d.). Electronic Effects of Sooh and Related Groups. Scribd. [Link]

-

Katsyuba, S. A., et al. (2021). Fast Quantum Chemical Simulations of Infrared Spectra of Organic Compounds with the B97-3c Composite Method. ResearchGate. [Link]

-

Various Authors. (2023). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

Hashmi, M. A. (2023). NCI + QTAIM + ESP Explained | Full Molecular Analysis Workflow & Interpretation Guide. YouTube. [Link]

-

Peterson, E. A., & Moses, J. E. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Banerjee, T. (2022). Hands on Session for QTAIM and NCI analysis using Gaussian 09 and Multiwfn software package. YouTube. [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. [Link]

-

Meyers, C. Y., et al. (1970). Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions. Journal of the American Chemical Society. [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

Zapata Trujillo, D. R., & McKemmish, L. K. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. [Link]

-

McGill, C., et al. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. [Link]

-

Bursch, M., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed. [Link]

-

Peterson, E. A., & Moses, J. E. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry**. OUCI. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Bioinformatics Insights. (2023). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

-

Various Authors. (2019). How to quantify total non-covalent interactions in a transition state?. ResearchGate. [Link]

-

Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

Various Authors. (2021). Experimental and computational mechanistic investigations. ResearchGate. [Link]

-

DrBenChem. (2020). Simulating an Infrared Spectrum - IR Spectroscopy on your PC using ORCA (Part 1). YouTube. [Link]

-

Various Authors. (2019). Density functional theory calculations for pure 3 cyclopropane and 3 cyclopropane-Ag, Al, C, Au, P and Y interactions. ResearchGate. [Link]

-

Alarcón-Espósito, J., et al. (2012). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. PubMed Central. [Link]

-

Wang, X., et al. (2020). Density Functional Theory Analysis of the Copolymerization of Cyclopropenone with Ethylene Using a Palladium Catalyst. MDPI. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 14. Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 15. m.youtube.com [m.youtube.com]

Literature review of cyclopropyl sulfonyl chlorides

This guide serves as a technical reference for the synthesis, reactivity, and application of Cyclopropanesulfonyl Chloride (CAS 139631-62-2) . It is designed for medicinal chemists and process scientists requiring actionable data rather than generic overviews.

Executive Summary

Cyclopropanesulfonyl chloride is a critical electrophilic building block in medicinal chemistry, widely utilized to introduce the cyclopropylsulfonamide moiety. This pharmacophore is prized for its ability to improve metabolic stability (blocking P450 oxidation sites) and enforce conformational rigidity without adding excessive lipophilicity.

-

Molecular Formula: C

H -

Key Application: Synthesis of HCV NS3/4A protease inhibitors (e.g., sulfonamide-containing peptidomimetics).

-

Primary Hazard: Corrosive (Skin Corr.[5] 1B), Moisture Sensitive.[4][6]

Structural & Electronic Properties

The cyclopropyl group possesses unique electronic characteristics due to its significant ring strain (~27.5 kcal/mol) and the "banana bonds" (high p-character) of the C-C sigma bonds. When attached to the highly electron-withdrawing sulfonyl chloride group (-SO

Stability Profile

-

Hydrolytic Instability: Rapidly hydrolyzes to cyclopropanesulfonic acid and HCl upon contact with moisture.

-

Thermal Stability: Stable at room temperature under anhydrous conditions; however, storage at 2–8°C is recommended to prevent slow disproportionation or desulfonylation.

-

Ring Integrity: Unlike cyclopropylcarbinyl systems, the cyclopropylsulfonyl moiety is relatively resistant to ring-opening rearrangements during standard nucleophilic substitutions (sulfonamide formation).

Synthetic Strategies

The synthesis of cyclopropanesulfonyl chloride is non-trivial due to the difficulty of direct chlorosulfonation (which risks ring opening). Two primary pathways are established in the literature.

Pathway A: The Grignard-Sulfinate Route (Dominant Method)

This is the industry-standard approach, utilizing the stability of cyclopropylmagnesium bromide.

-

Formation: Cyclopropyl bromide reacts with Mg to form the Grignard reagent.

-

Insertion: SO

insertion yields the magnesium sulfinate intermediate. -

Oxidative Chlorination: Treatment with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO

Cl

Pathway B: Oxidative Chlorination of Thiols

Applicable when cyclopropyl thiol is available.

-